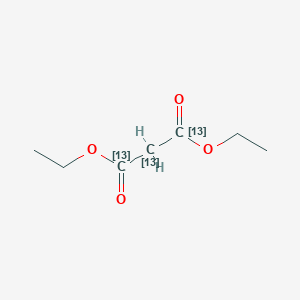

Diethyl Malonate-13C3

概要

説明

ストロファンチジンは、ストロファンツス属の植物から得られる強心配糖体です。デジタルスやオウバインなどの他の強心配糖体と同様に、心臓に対する強力な作用で知られています。 ストロファンチジンは、歴史的に心不全の治療薬として使用されてきたほか、アフリカの原住民によって矢毒の成分としても使用されてきました .

準備方法

合成経路と反応条件

ストロファンチジンは、シマリンからシマロース残基を切断することで合成でき、k-ストロファンチジンの生成につながります . 別の方法では、シマリンまたはk-ストロファンチジンのC19アルデヒド基を還元することで、シマロールとk-ストロファンチドールが生成されます .

工業生産方法

ストロファンチジンの工業生産では、通常、ストロファンツス・コムベの成熟種子とスズランから抽出されます . 抽出工程には、純粋な化合物を単離するためのいくつかの精製工程が含まれます。

化学反応の分析

Hydrolysis and Decarboxylation

Hydrolysis of the ester groups followed by decarboxylation converts the alkylated malonate into a substituted acetic acid-¹³C₂ derivative.

Key Steps :

-

Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous ethanol cleaves the ester bonds, yielding malonic acid-¹³C₃ 4.

-

Thermal Decarboxylation : Heating the dicarboxylic acid results in loss of CO₂, producing a mono-carboxylic acid with retained ¹³C labels at the α- and β-positions 4 .

| Process | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 2–4 hrs | Malonic acid-¹³C₃ |

| Decarboxylation | 150–200°C, H⁺ catalysis | Substituted acetic acid-¹³C₂ |

Claisen Condensation

Diethyl malonate-¹³C₃ undergoes Claisen condensation with esters or ketones under basic conditions, forming β-ketoesters. The ¹³C labels facilitate NMR tracking of cross-condensation products .

Example Reaction :

Bromination at the α-Position

Electrophilic bromination occurs at the α-carbon using bromine in acetic acid or CCl₄, yielding diethyl α-bromomalonate-¹³C₃. This reaction is pivotal for synthesizing halogenated intermediates .

Conditions :

Nitrosation and Reductive Amination

Diethyl malonate-¹³C₃ reacts with excess sodium nitrite in acetic acid to form diethyl oximinomalonate-¹³C₃. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the oxime to diethyl aminomalonate-¹³C₃, a precursor for amino acid synthesis .

Applications :

Isotopic Tracing in Research

The ¹³C labels in diethyl malonate-¹³C₃ enable advanced analytical techniques:

-

Mechanistic Studies : Tracking carbon migration during enolate formation using ¹³C NMR .

-

Metabolic Pathway Analysis : Monitoring incorporation into TCA cycle intermediates (e.g., succinate-¹³C₂) in biological systems .

Comparative Reaction Data: Labeled vs. Non-Labeled Malonate

| Parameter | Diethyl Malonate-¹³C₃ | Diethyl Malonate (Unlabeled) |

|---|---|---|

| Molecular Weight | 163.15 g/mol | 160.17 g/mol |

| Boiling Point | 199°C | 199°C |

| Decarboxylation Rate | Identical to unlabeled | Baseline |

科学的研究の応用

Strophanthidine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying cardiac glycosides and their chemical properties.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Historically used to treat heart failure; currently being studied for its potential anticancer properties

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

作用機序

ストロファンチジンは、筋肉組織、特に心臓の膜タンパク質であるナトリウム-カリウムATPアーゼを特異的に阻害することで作用を発揮します . この阻害により、細胞内カルシウム濃度が上昇し、心臓の収縮力が強化されます。 阻害が過剰になると、カルシウムの過剰負荷、拡張機能不全、不整脈、さらには心不全が起こる可能性があります .

類似化合物との比較

ストロファンチジンは、デジタルス、オウバイン、ジギトキシンなどの他の強心配糖体と類似しています。 特異的な分子構造と、それが由来する特定の植物で特徴付けられます . 以下は、類似する化合物です。

デジタルス: ジギタリス属の植物から得られ、心臓疾患の治療に使用されます。

オウバイン: ストロファンツス・グラツスの種子に含まれ、ストロファンチジンと同様に使用されます。

ジギトキシン: ストロファンチジンよりも半減期の長い別の強心配糖体です。

ストロファンチジンのユニークな点は、ナトリウム-カリウムATPアーゼの特異的な阻害と、歴史的に矢毒として使用されてきたことです .

生物活性

Diethyl malonate-13C3 (CAS#: 53051-81-3) is a labeled derivative of diethyl malonate, a compound widely used in organic synthesis and biological research. This article explores its biological activity, focusing on its metabolic pathways, therapeutic implications, and experimental applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 163.15 g/mol |

| Density | 1.074 g/mL at 25ºC |

| Boiling Point | 199ºC |

| Melting Point | -51 to -50ºC |

| Solubility | Slightly soluble in ethyl acetate, sparingly soluble in chloroform |

These properties indicate that this compound is a liquid at room temperature and has low solubility in water, making it suitable for various organic reactions and biological studies.

Metabolic Pathways

This compound serves as a valuable tool in metabolic studies due to its role as a precursor in the synthesis of various biomolecules. It is particularly important in the malonic ester synthesis, where it acts as a building block for the formation of carboxylic acids and other derivatives. The compound can undergo deprotonation to form a carbanion, which can then be alkylated to produce substituted acetic acids.

Research indicates that diethyl malonate can influence metabolic pathways by acting as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. Inhibition of SDH leads to reduced succinate oxidation and subsequent decreases in reactive oxygen species (ROS) production, which is critical during ischemia/reperfusion injury in cardiac tissues .

Therapeutic Implications

The potential therapeutic applications of this compound are significant, particularly in cardiovascular medicine. Studies have shown that prodrugs derived from malonate, such as dimethyl malonate (DMM), can protect against cardiac ischemia/reperfusion injury by inhibiting SDH activity and preventing succinate accumulation . This suggests that this compound could be utilized in developing new treatments for heart conditions.

Experimental Applications

This compound has been employed in various experimental settings:

- Synthesis of Labeled Compounds : It is commonly used for synthesizing labeled fatty acids and other biomolecules, allowing researchers to trace metabolic pathways and study biochemical processes .

- Cardioprotective Studies : In vivo studies have demonstrated that diethyl malonate derivatives can significantly reduce myocardial injury during reperfusion, enhancing survival rates in animal models .

- Toxicological Assessments : The compound has been included in assessments for environmental safety and human health due to its low toxicity profile. Regulatory bodies have classified it as low priority for further work concerning human health risks .

Case Studies

Case Study 1: Cardioprotection Mechanism

In a study investigating the cardioprotective effects of DMM, researchers administered the compound to mice before inducing ischemia. Results showed a significant reduction in myocardial infarct size and improved cardiac function post-reperfusion compared to control groups. The mechanism was attributed to the inhibition of SDH and subsequent reduction in ROS production .

Case Study 2: Metabolic Tracing

Another study utilized this compound to trace metabolic pathways involving fatty acid synthesis. The incorporation of the labeled compound into fatty acids allowed for detailed analysis of metabolic fluxes under varying physiological conditions, providing insights into lipid metabolism .

特性

IUPAC Name |

diethyl (1,2,3-13C3)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-SVFBATFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583932 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-81-3 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。